molecular formula C7H10O3 B13023917 Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate

Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13023917
M. Wt: 142.15 g/mol
InChI Key: GXZWDGVVQCYWMR-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,5S,6R)-rel-2-oxabicyclo[310]hexane-6-carboxylate is a bicyclic ester compound with a unique structure that includes an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of a catalyst to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In organic synthesis, Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its bicyclic structure can interact with biological targets in unique ways, potentially leading to the development of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves its interaction with molecular targets through its oxirane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of an oxirane ring.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3/t4-,5+,6-/m0/s1

InChI Key

GXZWDGVVQCYWMR-JKUQZMGJSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2[C@@H]1OCC2

Canonical SMILES

COC(=O)C1C2C1OCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.